

Comparing (2-chloroacetyl)-L-serine with other serine modifying agents

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Compound of Interest

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A Comparative Guide to Serine Modifying Agents for Researchers

For researchers, scientists, and drug development professionals, the targeted modification of serine residues within proteins is a powerful tool for elucidating biological function and developing novel therapeutics. This guide provides an objective comparison of prominent serine modifying agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The ability to selectively modify serine, one of the most abundant amino acids, presents a significant challenge due to the presence of other nucleophilic residues. However, a range of chemical and enzymatic tools has been developed to achieve this goal. This guide will delve into the mechanisms, performance, and applications of key serine modifying agents, including innovative phosphorus(V)-based reagents, methods for deoxygenative functionalization, and established activity-based probes.

Performance Comparison of Serine Modifying Agents

The selection of a serine modifying agent is dependent on the specific application, desired selectivity, and the complexity of the biological system. The following table summarizes the performance of different classes of reagents based on available experimental data.



Reagent Class	Specific Agent/Exam ple	Mechanism of Action	Reported Efficiency/C onversion	Selectivity Profile	Key Application s
Phosphorus(V) Reagents	Ψ-module P(V)-1	Nucleophilic attack of serine hydroxyl on the P(V) center, forming a stable phosphorothi oate linkage. [1][2][3]	Up to 96% conversion in model peptides.[3] 32-40% for monolabeling of ubiquitin.[2]	High selectivity for serine over cysteine, lysine, tyrosine, and selenocystein e.[1][2] Shows a 7:1 to 8:1 selectivity for serine over threonine.[2]	Site-selective bioconjugatio n, protein labeling, and functionalizati on.[1][4]
Phosphorami dite Reagents	(2- lodophenyl) N,N- diisopropylph osphoramidit e	Phosphitylati on of the serine hydroxyl group followed by a photoredox- mediated deoxygenativ e Giese addition.[5][6]	~50% conversion in solution for unprotected peptides; higher on solid phase. [5]	Selective for serine; can react with tyrosine but the modification is reversible under the reaction conditions.[5]	Late-stage functionalizati on of peptides to introduce non-canonical amino acids. [5][6]
Activity- Based Probes (ABPs)	Fluorophosph onates (FP), Phenyl Phosphonate s	Covalent modification of the active site serine of serine hydrolases. [7][8][9]	High efficiency for labeling active enzymes.[1] [7]	Broadly reactive with active serine hydrolases. [1][9] Selectivity can be tuned by modifying	Profiling enzyme activity, inhibitor screening, and target identification for serine



		Imine capture		the probe's leaving group or recognition element.[10] [11]	hydrolases. [1][7][9]
Serine/Threo nine Ligation (STL)	Peptide C- terminal salicylaldehy de (SAL) ester	between the N-terminal serine/threoni ne and the C- terminal SAL ester, followed by an O-to-N acyl transfer. [12][13]	Efficient ligation for the synthesis of proteins up to ~11 kDa. [13]	Specific for N-terminal serine or threonine residues.[12] [13]	Chemical protein synthesis and cyclization of peptides.[12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these agents. Below are representative protocols for key serine modification techniques.

Protocol 1: Serine-Selective Bioconjugation using a P(V) Reagent

This protocol is adapted from the work of Baran and co-workers for the chemoselective functionalization of serine residues in peptides.[2]

Materials:

- Peptide containing a serine residue
- Ψ-module P(V) reagent (e.g., P(V)-1)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dimethylformamide (DMF)



- Ethyl thiol (EtSH) (if cysteine is present)
- Dithiothreitol (DTT) (for reductive quench if cysteine is present)
- · HPLC for purification and analysis

Procedure:

- Dissolve the peptide in DMF to a final concentration of 10 mM.
- Add the Ψ-module P(V) reagent (10-20 mM).
- If the peptide contains cysteine, add EtSH (5 equivalents).
- Add DBU (2 equivalents) to initiate the reaction.
- Allow the reaction to proceed at room temperature for 15 minutes.
- If cysteine is present, perform a reductive quench with DTT.
- Monitor the reaction progress by LC-MS.
- Purify the modified peptide by reverse-phase HPLC.

Protocol 2: Late-Stage Deoxygenative Functionalization of Serine

This protocol is based on a method for the conversion of serine into non-canonical amino acids in peptides.[5][6]

Materials:

- Serine-containing peptide (can be on solid support or in solution)
- Phosphoramidite reagent (e.g., (2-iodophenyl) N,N-diisopropylphosphoramidite)
- Activator (e.g., 5-methyl-tetrazole)
- Photocatalyst (e.g., an iridium-based catalyst)



- Radical trap/acceptor (e.g., vinyl nitrile, acrylates)
- Light source (e.g., blue LED)
- Solvent (e.g., DMSO/H₂O mixture)

Procedure:

- · Phosphitylation:
 - Dissolve the peptide and the phosphoramidite reagent in an appropriate solvent.
 - Add the activator and stir at room temperature until the serine hydroxyl is fully phosphitylated, as monitored by LC-MS.
- Deoxygenative Giese Addition:
 - To the phosphitylated peptide solution, add the photocatalyst, the radical acceptor, and a hydrogen atom donor (e.g., HCO₂K and an NHC-borane).
 - Irradiate the reaction mixture with a light source at room temperature for 24 hours.
 - Monitor the formation of the desired product by LC-MS.
 - Purify the modified peptide by HPLC.

Protocol 3: Activity-Based Protein Profiling of Serine Hydrolases

This general protocol outlines the use of fluorophosphonate (FP) probes for labeling active serine hydrolases in a complex proteome.[1][7][9]

Materials:

- Biological sample (e.g., cell lysate, tissue homogenate)
- FP-biotin or FP-rhodamine probe



- SDS-PAGE gels
- Streptavidin beads (for enrichment with FP-biotin)
- In-gel fluorescence scanner (for FP-rhodamine)
- Mass spectrometer for protein identification

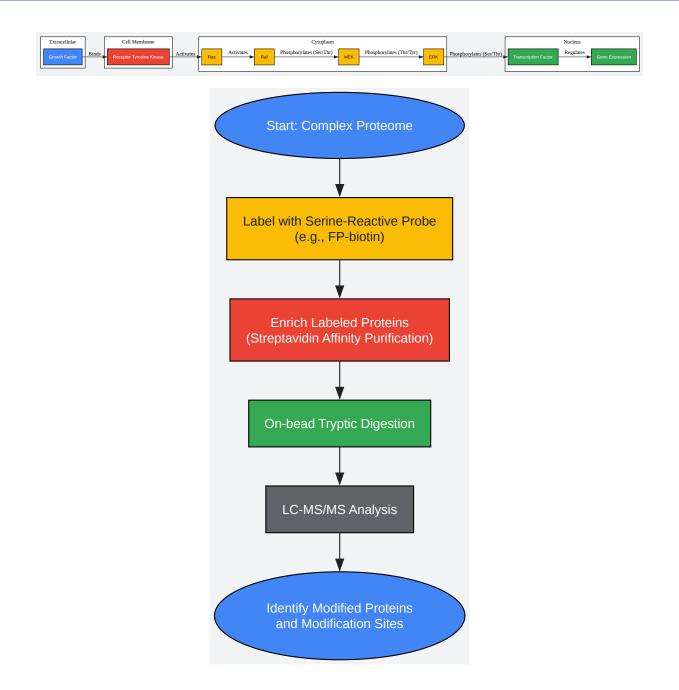
Procedure:

- Incubate the biological sample with the FP probe (typically 1-10 μM) for a specified time (e.g., 30-60 minutes) at room temperature.
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- For FP-rhodamine:
 - Separate the labeled proteins by SDS-PAGE.
 - Visualize the labeled proteins using an in-gel fluorescence scanner.
- For FP-biotin:
 - Enrich the biotinylated proteins using streptavidin beads.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the bound proteins and identify them by mass spectrometry.

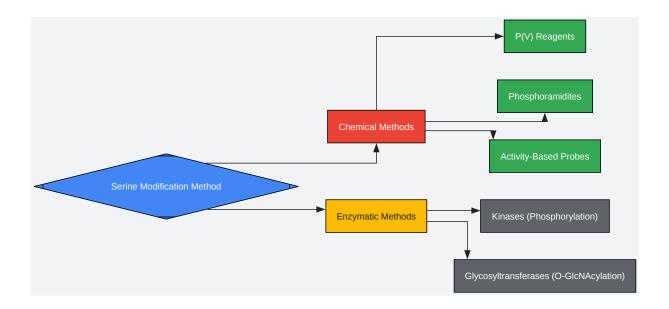
Signaling Pathways and Experimental Workflows

The modification of serine residues is central to the regulation of numerous cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to serine modification.









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